![molecular formula C6H7BrN2O B2493997 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine CAS No. 1393558-10-5](/img/structure/B2493997.png)

3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

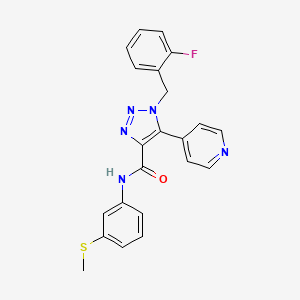

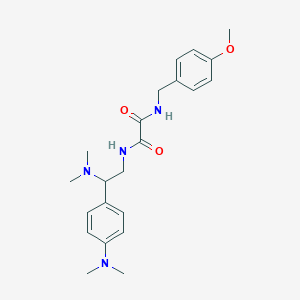

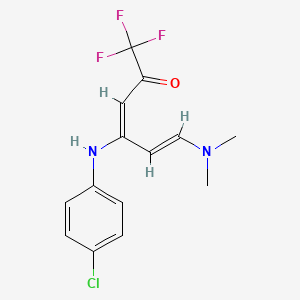

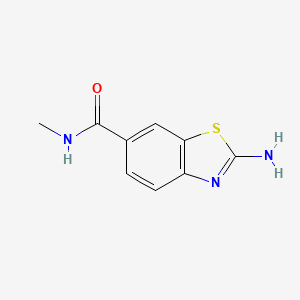

Description

The compound "3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine" belongs to the class of heterocyclic compounds featuring a pyrazolo[5,1-c][1,4]oxazine core. This core is significant in organic chemistry due to its potential in pharmacological activities and as a building block in synthetic chemistry for generating diverse molecular architectures.

Synthesis Analysis

The synthesis of related 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine derivatives is achieved through multi-step procedures starting from commercially available pyrazoles. Optimization of protecting groups and reaction conditions allows for the regiocontrolled construction of these compounds in high yields, demonstrating the flexibility and efficiency of the synthetic strategies employed for accessing this scaffold (Lindsay-Scott & Rivlin-Derrick, 2019).

Molecular Structure Analysis

Molecular structure characterization of related compounds is performed using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of a similar compound was elucidated, showing that the pyrazole ring maintains a nearly planar configuration, which could influence its chemical reactivity and interaction with biological targets (Zheng & Zhao, 2011).

Chemical Reactions and Properties

The reactivity of the pyrazolo[5,1-c][1,4]oxazine core with various reagents opens a pathway to a wide array of derivatives, showcasing the versatility of this scaffold in synthetic chemistry. For instance, domino metathesis reactions involving strained bicyclic 3,6-dihydro-1,2-oxazine substrates have been explored to access diverse functionalized products (Calvet, Blanchard, & Kouklovsky, 2007).

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine has been a subject of interest in the field of chemical synthesis. Lindsay-Scott and Rivlin-Derrick (2019) demonstrated a method for the regiocontrolled synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines. This process involves multiple steps starting from commercially available pyrazoles, leading to heterocyclic scaffolds with varied substitution patterns (Lindsay-Scott & Rivlin-Derrick, 2019). Similarly, Abonía et al. (2010) developed an efficient three-step synthesis method for novel 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives, highlighting the versatility of these compounds in chemical synthesis (Abonía et al., 2010).

Structural Analysis and Characterization

Castillo et al. (2009) explored the structural characteristics of various 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d][1,3]oxazines, providing insights into their molecular interactions and hydrogen bonding structures (Castillo et al., 2009). Additionally, the work by Zheng and Zhao (2011) on the single-crystal structure of 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine contributes to understanding the crystallographic properties of such compounds (Zheng & Zhao, 2011).

Pharmacological and Biological Applications

In the pharmacological domain, Abdel-Magid (2017) highlighted the potential of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives as inhibitors of Phosphodiesterase 4B (PDE-4B), suggesting their applicability in treating central nervous system, metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017).

Novel Heterocyclic Systems and Reactions

Mahmoud et al. (2017) and Romashov et al. (2010) have contributed to the field by synthesizing novel fused oxazine compounds and investigating their chemical and pharmacological activities, as well as exploring the [3+2] cycloaddition reactions of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides (Mahmoud et al., 2017); (Romashov et al., 2010).

Mechanism of Action

While the specific mechanism of action for “3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine” is not mentioned in the available literature, related pyrazolo[5,1-C][1,4]oxazine derivatives have been studied for their inhibitory activities against TRKA, a member of the receptor tyrosine kinase (RTK) family .

Future Directions

The future directions for research on “3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine” and its derivatives could involve further exploration of their biological activities, potential applications in medicinal chemistry, and development of more efficient synthesis methods. The potential of these compounds as TRK inhibitors suggests they could be of interest in the development of new treatments for diseases such as cancer .

properties

IUPAC Name |

3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-3-8-9-1-2-10-4-6(5)9/h3H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYWLEYGTFTTMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(C=NN21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)

![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)

![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)